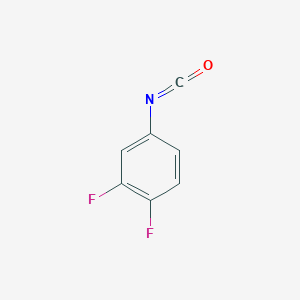

3,4-Difluorophenyl isocyanate

Description

Significance of Aryl Isocyanates in Organic Synthesis and Industrial Chemistry

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. gas-sensing.com These compounds are highly reactive and serve as versatile intermediates in a multitude of chemical transformations. chinesechemsoc.orgnih.gov Their importance spans both laboratory-scale organic synthesis and large-scale industrial applications. gas-sensing.comchinesechemsoc.org In organic synthesis, aryl isocyanates are key precursors for the creation of various functional groups, including ureas and carbamates. nih.gov They readily react with nucleophiles such as amines and alcohols, making them valuable reagents for constructing complex molecules. rsc.orgsci-hub.se

Industrially, aryl isocyanates are fundamental building blocks for the production of polyurethane polymers. gas-sensing.comeuropa.euwikipedia.org These polymers, formed through the reaction of diisocyanates with polyols, exhibit a wide range of properties, from flexible foams to rigid plastics, and are used in insulation, coatings, adhesives, and elastomers. gas-sensing.comwikipedia.orgpflaumer.com The reactivity of the isocyanate group allows for the formation of durable and weather-resistant materials. wikipedia.orgpflaumer.com

Historical Context of Isocyanate Chemistry

The chemistry of isocyanates has been known for a considerable time, but significant industrial and technological advancements have primarily occurred in the last few decades. sci-hub.se The development of diisocyanates, which are particularly suited for polymer synthesis due to their bifunctional reactivity, was a major catalyst for this progress. sci-hub.se The fundamental reaction of isocyanates with alcohols to form carbamates (urethanes) has been a cornerstone of their application. researchgate.net Historically, the synthesis of isocyanates often involved hazardous reagents like phosgene. nih.govwikipedia.org This has driven research into alternative, safer synthetic routes, such as the reductive carbonylation of nitroaromatics and various rearrangement reactions like the Curtius and Hoffman rearrangements. nih.gov

Role of Fluorination in Modulating Chemical Reactivity and Selectivity in Isocyanates

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can profoundly alter their chemical and physical properties. nih.govacs.org In the context of aryl isocyanates, fluorination plays a crucial role in modulating reactivity and selectivity. chemimpex.com The high electronegativity of fluorine atoms can significantly influence the electron density of the aromatic ring and the isocyanate group. nih.govcas.cn

This electronic effect generally increases the electrophilicity of the isocyanate carbon atom, making it more susceptible to nucleophilic attack. cas.cn Consequently, fluorinated aryl isocyanates often exhibit enhanced reactivity compared to their non-fluorinated counterparts. chemimpex.com This increased reactivity can be advantageous in various synthetic applications, allowing for reactions to proceed under milder conditions or with a broader range of nucleophiles. acs.org Furthermore, the presence of fluorine can influence the regioselectivity of reactions and the properties of the resulting polymers, such as thermal stability and chemical resistance. nih.govchemimpex.com

Overview of 3,4-Difluorophenyl Isocyanate: Structure and Nomenclatural Aspects

This compound is an aryl isocyanate that features two fluorine atoms substituted on the phenyl ring. chemimpex.com This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals due to its enhanced reactivity and selectivity. chemimpex.com

Systematic and Common Synonyms

The systematic name for this compound is 1,2-difluoro-4-isocyanatobenzene. sigmaaldrich.com It is also commonly referred to by several synonyms, the most prevalent being Isocyanic acid 3,4-difluorophenyl ester. chemimpex.comscbt.comtcichemicals.com

Molecular Formula and Weight

The molecular formula for this compound is C7H3F2NO. chemimpex.comscbt.comlabproinc.com Based on this formula, its molecular weight is approximately 155.10 g/mol . sigmaaldrich.comscbt.comlabproinc.comsigmaaldrich.com

| Property | Value |

| Molecular Formula | C7H3F2NO |

| Molecular Weight | 155.10 g/mol |

Structural Isomerism and Related Compounds

Structural isomerism is possible for difluorophenyl isocyanates, where the fluorine atoms are located at different positions on the phenyl ring. A notable structural isomer of this compound is 2,4-Difluorophenyl isocyanate. sigmaaldrich.com In this isomer, the fluorine atoms are positioned at the 2 and 4 positions of the phenyl ring relative to the isocyanate group. Another isomer is 2,6-Difluorophenyl isocyanate, with fluorines at the 2 and 6 positions. nih.govsigmaaldrich.com These isomers, while sharing the same molecular formula and weight, can exhibit different chemical reactivities and physical properties due to the distinct electronic and steric environments of the isocyanate group.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |

| This compound | 42601-04-7 | C7H3F2NO | 155.10 | Fluorine atoms at positions 3 and 4. chemimpex.comsigmaaldrich.comscbt.comlabproinc.com |

| 2,4-Difluorophenyl isocyanate | 59025-55-7 | C7H3F2NO | 155.10 | Fluorine atoms at positions 2 and 4. sigmaaldrich.com |

| 2,6-Difluorophenyl isocyanate | 65295-69-4 | C7H3F2NO | 155.10 | Fluorine atoms at positions 2 and 6. nih.govsigmaaldrich.com |

Current Research Trajectories and Future Outlook for this compound

The research landscape for this compound is dynamic, driven by the continuous demand for novel molecules with tailored properties in medicine, agriculture, and materials science.

Current Research Trajectories

The current research involving this compound is largely focused on its application as a strategic building block in organic synthesis. In medicinal chemistry, the compound is instrumental in constructing complex urea (B33335) and carbamate (B1207046) derivatives that are evaluated as potent and selective inhibitors of biological targets. A specific example includes its use in the preparation of (±)-trans-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(3,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, a molecule designed for pharmaceutical research. sigmaaldrich.com The incorporation of the 3,4-difluorophenyl group is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic profiles of a lead compound.

In the field of materials science, the compound is a key monomer for creating fluorinated polyurethanes (FPUs). nih.gov Research is focused on exploiting the properties conferred by the fluorine atoms, such as hydrophobicity, thermal stability, and chemical inertness. chemimpex.comnih.gov FPUs are synthesized by reacting fluorinated isocyanates like this compound with various polyols. nih.gov These advanced polymers are under investigation for applications requiring high durability and resistance to environmental factors, such as specialty coatings and adhesives. chemimpex.comnih.gov

The agrochemical sector also represents an active area of research. Synthetic routes employing this compound are being developed to produce new generations of herbicides and pesticides. The goal is to create more effective and stable active ingredients for crop protection. chemimpex.com

Future Outlook

The future for this compound appears promising, aligning with broader trends in the chemical industry toward high-performance, specialized, and sustainable materials. The global isocyanate market is projected to grow, with a notable trend towards more environmentally friendly, high-durability products, particularly in the surface coatings sector. factmr.com Specialty fluorinated isocyanates are well-positioned to contribute to this trend by enabling the creation of high-value, durable materials. nih.gov

The continued importance of fluorination in drug discovery will ensure sustained demand for fluorinated building blocks. novapublishers.com As researchers seek to fine-tune the properties of drug candidates, the specific substitution pattern of this compound offers a distinct advantage for creating structural diversity and improving biological activity.

Furthermore, advances in synthetic methodologies, such as isocyanate-based multicomponent reactions (MCRs), are expanding the toolkit of chemists. rsc.org These efficient one-pot reactions are ideal for rapidly generating libraries of complex molecules for screening in drug discovery and materials science. rsc.org The high reactivity of this compound makes it an excellent candidate for inclusion in novel MCRs. The development of innovative synthetic strategies, including the on-demand generation of isocyanates and their use in robust ligation chemistries like SuFEx, will likely open new avenues for the application of this and other reactive intermediates in the future. rsc.orgnih.gov The unique properties of fluorinated compounds suggest that FPUs and other polymers derived from this compound will find applications in demanding fields such as aerospace and biomedical devices. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJVFMNWMLZEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370455 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42601-04-7 | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3,4 Difluorophenyl Isocyanate

Established Synthetic Routes to 3,4-Difluorophenyl Isocyanate

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Its synthesis is achieved through several established chemical routes, which can be broadly categorized into phosgenation-based methods and phosgene-free alternatives. These methodologies vary in their precursors, reagents, and reaction conditions, each presenting distinct advantages and challenges.

Phosgenation and Alternative Phosgene-Free Approaches

The industrial production of isocyanates has historically been dominated by the use of phosgene, a highly toxic and hazardous chemical. acs.orggoogle.com This has driven significant research into developing safer, phosgene-free synthetic pathways. acs.org These alternative methods often aim to reduce hazardous byproducts and simplify handling procedures.

The most traditional and widely employed industrial method for producing aryl isocyanates is the direct phosgenation of the corresponding primary amine. acs.orggoogle.com In this process, 3,4-difluoroaniline (B56902) is reacted with phosgene (COCl₂). The reaction typically proceeds in two stages: an initial reaction at low temperature to form an intermediate N-(3,4-difluorophenyl)carbamoyl chloride, followed by thermal dehydrochlorination at a higher temperature to yield the final this compound and hydrogen chloride (HCl) as a byproduct. google.com

Reaction Scheme: Phosgenation of 3,4-Difluoroaniline

This method is suitable for large-scale production due to its efficiency and the availability of starting materials. acs.org However, the extreme toxicity of phosgene necessitates stringent safety protocols and specialized handling equipment, making it less desirable from an environmental and safety perspective. google.comtandfonline.com

A significant phosgene-free alternative is the reductive carbonylation of nitroaromatic compounds. acs.org This one-step process synthesizes the isocyanate directly from the corresponding nitro precursor, 3,4-difluoronitrobenzene, by reacting it with carbon monoxide (CO) in the presence of a catalyst. ukessays.com

Transition metal catalysts, particularly those based on palladium, are effective for this transformation. ukessays.com The reaction converts the nitro group (-NO₂) directly to the isocyanate group (-NCO). While this method successfully avoids the use of phosgene, it often requires high pressures of carbon monoxide and can be sensitive to catalyst activity and selectivity, sometimes leading to the formation of byproducts like carbamates or ureas. ukessays.com

Key Features of Reductive Carbonylation

| Feature | Description |

|---|---|

| Precursor | 3,4-Difluoronitrobenzene |

| Reagent | Carbon Monoxide (CO) |

| Catalyst | Typically Palladium-based complexes |

| Advantage | Avoids the use of highly toxic phosgene |

| Challenge | Requires high-pressure equipment; catalyst selectivity can be an issue |

To mitigate the hazards of using gaseous phosgene, solid and liquid phosgene surrogates have been developed. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more convenient substitute for phosgene. nih.govorgsyn.org One molecule of triphosgene decomposes to generate three molecules of phosgene in situ, reducing the risks associated with storage and handling. youtube.com

The reaction involves treating 3,4-difluoroaniline with triphosgene, typically in an inert solvent like dichloromethane or toluene, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl produced. asianpubs.orgrsc.orgresearchgate.net This method is widely used in laboratory-scale synthesis due to its operational simplicity and improved safety profile compared to direct phosgenation. nih.govorgsyn.org

Stoichiometry of Triphosgene Reaction

| Reagent | Molar Equivalents | Role |

|---|---|---|

| 3,4-Difluoroaniline | 3 | Starting Material |

| Triphosgene | 1 | Phosgene Source |

Curtius Rearrangement and Analogous In Situ Isocyanate Generation

The Curtius rearrangement is a classic phosgene-free method for synthesizing isocyanates from carboxylic acids. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal decomposition of an acyl azide intermediate, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov

To produce this compound via this route, the starting material would be 3,4-difluorobenzoic acid. The acid is first converted to an activated form, such as an acid chloride or mixed anhydride, which then reacts with an azide salt (e.g., sodium azide) to form 3,4-difluorobenzoyl azide. Gentle heating of this acyl azide induces the rearrangement to this compound. nih.govnih.gov

Steps of the Curtius Rearrangement

Activation of Carboxylic Acid: 3,4-difluorobenzoic acid is converted to an acyl halide or other activated derivative.

Formation of Acyl Azide: The activated acid reacts with an azide source to yield 3,4-difluorobenzoyl azide.

Thermal Rearrangement: The acyl azide is heated, causing it to lose N₂ gas and rearrange to form this compound. wikipedia.orgorganic-chemistry.org

This method is valuable because it proceeds under mild conditions, tolerates a wide variety of functional groups, and ensures complete retention of the stereochemistry of the migrating group. nih.govrsc.org

Emerging Green Chemistry Approaches for Isocyanate Synthesis

The principles of green chemistry have spurred the development of more sustainable and environmentally benign methods for isocyanate synthesis. rsc.orgpatsnap.com A primary goal is the complete elimination of hazardous reagents like phosgene and its surrogates, as well as minimizing waste and energy consumption. rsc.org

One promising green approach involves the use of dimethyl carbonate (DMC) as a non-toxic carbonylating agent. acs.org Other strategies focus on developing non-isocyanate-based pathways to produce polyurethane precursors, thereby circumventing the need for isocyanates altogether in certain applications. libretexts.orgresearchgate.net Research also explores the use of bio-based precursors to reduce reliance on fossil fuels. patsnap.comrsc.org While many of these methods are still in development and may not yet be commercially viable for the specific production of this compound, they represent the future direction of isocyanate chemistry, emphasizing safety and sustainability. rsc.org

Advanced Chemical Reactions and Mechanistic Studies Involving this compound

This compound is a versatile reagent in organic synthesis, primarily due to the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles and its participation in cycloaddition reactions. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring enhances the electrophilicity of the isocyanate carbon, making it particularly susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The core reactivity of isocyanates is defined by the nucleophilic addition to the central carbon atom of the -N=C=O group. This reaction is the foundation for the synthesis of a diverse array of compounds, including ureas and urethanes. beilstein-journals.orgnih.govlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate, leading to a tetrahedral intermediate that subsequently rearranges to the final stable product.

The reaction between an isocyanate and an amine is a classical and highly efficient method for the synthesis of urea (B33335) derivatives. nih.govresearchgate.net This reaction, a nucleophilic addition, proceeds readily, often at room temperature, by adding the isocyanate to a solution of the amine. asianpubs.orglibretexts.orgpressbooks.pubunizin.org The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable N,N'-disubstituted urea derivative. The reaction is typically fast and high-yielding. beilstein-journals.org

The synthesis of novel diaryl urea derivatives, which are analogs of biologically active compounds like sorafenib, often utilizes this reaction pathway. asianpubs.org For instance, this compound can be reacted with various aryl amines to produce a library of urea compounds for potential therapeutic applications.

Table 1: Examples of Urea Derivatives Synthesized from Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Product (Urea Derivative) | Conditions |

|---|---|---|---|

| This compound | Aniline | 1-(3,4-Difluorophenyl)-3-phenylurea | Acetone, Room Temp |

| This compound | 4-Aminophenol | 1-(3,4-Difluorophenyl)-3-(4-hydroxyphenyl)urea | Acetone, <40 °C |

| Phenyl Isocyanate | Pyridyl Amide | N,N'-disubstituted urea | Acetone, Room Temp, 3-4 h |

The reaction of isocyanates with alcohols, known as alcoholysis, yields carbamates, more commonly referred to as urethanes. kuleuven.beebrary.netl-i.co.uk This reaction is fundamental to the polyurethane industry. kuleuven.bel-i.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. kuleuven.be Kinetic and mechanistic studies suggest that the reaction can be complex, often involving multiple alcohol molecules in the transition state, which act to facilitate proton transfer. kuleuven.benih.govresearchgate.net

The reaction can be influenced by factors such as the solvent, the ratio of reactants, and the presence of catalysts. nih.govresearchgate.net While the reaction proceeds without a catalyst, it is often accelerated by bases (like tertiary amines) or organometallic compounds. google.com The thermal stability of the resulting urethane bond can vary depending on the structure of the parent isocyanate and alcohol. ebrary.net

Table 2: Urethane Synthesis from Phenyl Isocyanate and Various Alcohols

| Isocyanate Reactant | Alcohol Reactant | Product (Urethane) | Key Findings |

|---|---|---|---|

| Phenyl Isocyanate | 1-Propanol | Propyl N-phenylcarbamate | Allophanate is a proposed intermediate in isocyanate excess. nih.govresearchgate.net |

| Phenyl Isocyanate | 2-Propanol | Isopropyl N-phenylcarbamate | Kinetic studies suggest involvement of 2-3 alcohol molecules. kuleuven.be |

This compound can also react with carbon nucleophiles, such as activated methylene compounds and enolates. researchgate.netresearchgate.netmasterorganicchemistry.com Activated methylene compounds possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating the formation of a carbanion (enolate) in the presence of a base. rsc.orgbham.ac.uk

This enolate then acts as a nucleophile, attacking the isocyanate carbon. The reaction of isocyanates with compounds containing active methylene groups, often in the presence of a base like triethylamine, leads to the formation of functionally substituted amides. researchgate.net For example, the reaction with ethyl cyanoacetate in the presence of triethylamine yields cyanomalonamic acid esters. researchgate.net These reactions are valuable for constructing more complex molecular architectures. researchgate.netnih.gov

Cycloaddition Reactions and Heterocycle Synthesis

Isocyanates are valuable partners in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. mdpi.compageplace.demdpi.comorganic-chemistry.org These reactions, including [4+2] and [2+2] cycloadditions, allow for the efficient synthesis of diverse ring structures that are prevalent in pharmaceuticals and other functional materials. amazonaws.comnih.gov

In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates. kpi.uaresearchgate.net This reaction is of significant industrial importance, particularly in the production of polyisocyanurate foams, which exhibit excellent thermal stability and fire resistance. kpi.ua

The cyclotrimerization is promoted by a wide range of catalysts, including Lewis bases (such as tertiary amines and phosphines), organometallic compounds, and various metal salts. kpi.uadntb.gov.uatue.nlresearchgate.net The mechanism generally involves the initial nucleophilic attack of the catalyst on an isocyanate molecule, followed by sequential addition of two more isocyanate molecules to form a cyclic intermediate, which then eliminates the catalyst to yield the final isocyanurate ring. The choice of catalyst is crucial for achieving high efficiency and selectivity in the trimerization process. dntb.gov.uatue.nl

Table 3: Catalytic Systems for Isocyanate Cyclotrimerization

| Isocyanate Substrate | Catalyst System | Conditions | Outcome |

|---|---|---|---|

| Phenyl Isocyanate | Tetrabutylammonium Bromide / 2-Tributylstannylpropanol | Ambient Temperature | High yield (93%) of triphenyl isocyanurate. kpi.ua |

| Various Isocyanates | [HTBD][OAc] (acid/base conjugate) | Bulk conditions | Excellent yields in seconds. researchgate.net |

Other Cyclization Pathways (e.g., Oxazolin-2-ones)

While the primary application of this compound often involves urethane and urea formation, its reactivity extends to the synthesis of various heterocyclic structures. One notable cyclization pathway involves the formation of oxazolin-2-ones. This transformation typically occurs through the reaction of the isocyanate with epoxides, often facilitated by a catalyst. The process involves the nucleophilic attack of the oxygen atom of the epoxide on the electrophilic carbon of the isocyanate group, followed by an intramolecular ring-closing step. The difluorophenyl substitution can influence the reactivity of the isocyanate and the properties of the resulting oxazolin-2-one derivative.

Polymerization Mechanisms (e.g., Polyurethanes)

This compound is a key monomer in the synthesis of polyurethanes. The fundamental reaction of polyurethane formation is the polyaddition reaction between a diisocyanate or polyisocyanate and a polyol. essentialchemicalindustry.org In the case of polymers derived from this compound, the fluorine atoms on the phenyl ring significantly influence the polymer's properties.

The polymerization mechanism proceeds through the nucleophilic attack of the hydroxyl groups of the polyol on the electrophilic carbon atom of the isocyanate group of this compound. This step-growth polymerization leads to the formation of a urethane linkage. essentialchemicalindustry.org The reaction is typically catalyzed by tertiary amines or organotin compounds, such as dibutyltin dilaurate (DBTDL). l-i.co.uk

The general mechanism can be outlined as follows:

Initiation: The catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack.

Propagation: The hydroxyl groups of the polyol react with the activated isocyanate groups, forming urethane linkages and extending the polymer chain.

Cross-linking: If polyols with more than two hydroxyl groups or polyisocyanates are used, a cross-linked network structure is formed, resulting in a thermosetting polymer. essentialchemicalindustry.org

The presence of the electron-withdrawing fluorine atoms in the 3 and 4 positions of the phenyl ring increases the electrophilicity of the isocyanate group, which can affect the reaction kinetics compared to non-fluorinated aromatic isocyanates. mdpi.com This enhanced reactivity can be advantageous in achieving high molecular weight polymers and controlling the polymerization process.

Side reactions can also occur during polyurethane synthesis. For instance, the presence of water can lead to the reaction of the isocyanate with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide, potentially causing foaming. l-i.co.ukresearchgate.net The resulting amine can further react with another isocyanate group to form a urea linkage. researchgate.net

Table 1: Common Isocyanates Used in Polyurethane Synthesis

| Isocyanate | Type | Common Applications |

|---|---|---|

| Toluene diisocyanate (TDI) | Aromatic | Flexible foams |

| Methylene diphenyl diisocyanate (MDI) | Aromatic | Rigid foams, adhesives |

| Hexamethylene diisocyanate (HDI) | Aliphatic | Coatings, elastomers |

| Isophorone diisocyanate (IPDI) | Aliphatic | Coatings, elastomers |

This table is generated based on information from multiple sources. mdpi.com

Metal-Catalyzed Transformations

Metal catalysts play a crucial role in expanding the synthetic utility of this compound beyond traditional polyurethane and urea formation. These catalysts can facilitate a variety of transformations, including hydroamination and other novel conversion pathways.

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated bond, is an atom-economical method for forming C-N bonds. acs.org While the hydroamination of alkenes and alkynes is widely studied, the catalytic addition of N-H bonds to isocyanates is less common but offers a direct route to substituted ureas. nih.govprinceton.edu

Iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates. acs.org For instance, a two-coordinate Fe(II) m-terphenyl complex can catalyze the addition of primary and secondary amines to isocyanates, yielding urea and biuret derivatives. The product selectivity can often be controlled by modifying the reaction conditions. acs.org The catalytic cycle is proposed to involve the coordination of the isocyanate to the metal center, followed by nucleophilic attack of the amine.

Table 2: Examples of Metal-Catalyzed Hydroamination of Isocyanates

| Catalyst System | Substrates | Products | Reference |

|---|---|---|---|

| (2,6-Mes2C6H3)2Fe | Aryl/alkyl isocyanates and primary/secondary amines | Ureas, Biurets | acs.org |

| Zinc(II) complexes | Phenyl isothiocyanate and anilines | Thioureas | researchgate.net |

This table presents examples of catalyst systems used for the hydroamination of isocyanates. acs.orgresearchgate.net

Other Catalytic Conversion Pathways

Beyond hydroamination, other metal-catalyzed transformations of isocyanates are being explored. For example, phospholene and phospholidine catalysts have been utilized for the conversion of phenyl isocyanates to their corresponding N,N'-diphenylcarbodiimides. google.com This reaction is significant as the resulting carbodiimides can be recycled in industrial processes, such as the manufacturing of MDI. google.com

The cyclotrimerization of isocyanates to form isocyanurates is another important catalytic conversion. This reaction is often catalyzed by Lewis bases. acs.orgtue.nl The resulting isocyanurate rings can be incorporated into polymer structures to enhance thermal stability.

Stereoselective Synthesis and Chiral Induction with this compound Derivatives

The introduction of chirality into molecules containing the 3,4-difluorophenyl group can be of significant interest for pharmaceutical and materials science applications. While direct stereoselective reactions involving the isocyanate group of this compound are not extensively documented, the principles of stereoselective synthesis can be applied to its derivatives.

Chiral induction can be achieved by reacting this compound with chiral alcohols or amines to form chiral urethane or urea derivatives. The stereochemistry of the resulting product is dictated by the chiral reactant.

Furthermore, advancements in catalysis offer potential routes for stereoselective transformations. For example, enantioselective hydroamination of alkenes has been achieved using chiral catalysts, suggesting the possibility of developing similar systems for isocyanates. semanticscholar.org The use of chiral Lewis bases in frustrated Lewis pair (FLP) mediated reactions has also been shown to induce stereoselectivity in C-F bond activation, which could be a potential strategy for creating chiral centers in fluorinated aromatic compounds. semanticscholar.org

Table 3: Approaches to Stereoselective Synthesis Involving Isocyanates and Their Derivatives

| Method | Description | Potential Application |

|---|---|---|

| Use of Chiral Reactants | Reaction of the isocyanate with a chiral alcohol or amine. | Synthesis of chiral urethanes and ureas. |

| Chiral Catalysis | Employment of a chiral catalyst to control the stereochemical outcome of a reaction. | Enantioselective addition reactions to the isocyanate group. |

One-Pot Synthetic Strategies Employing this compound

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. This compound can be a valuable component in such multi-step, single-vessel reactions.

An example of a one-pot strategy is the synthesis of hyperbranched polyurethanes. rsc.org In such a process, the isocyanate can be reacted in situ with other monomers to form a complex mixture that then undergoes polymerization without the need for isolation and purification of intermediates. For instance, a one-pot synthesis of hyperbranched polyurethane-triazoles has been reported where an isocyanate is first reacted with a diol containing azide groups, followed by the addition of another reactant and subsequent polymerization. mdpi.com

One-pot protocols have also been developed for the synthesis of heterocyclic compounds. For example, the synthesis of 1,3,4-oxadiazines has been achieved in a one-pot process involving the in situ generation of an N-acyldiazene followed by its cycloaddition with an allenoate. nih.gov While this specific example does not directly involve this compound, similar strategies could be envisioned where the isocyanate is a precursor to one of the reactive intermediates.

The development of one-pot multicomponent reactions based on isocyanides (which can be synthesized from isocyanates) further highlights the potential for complex molecule synthesis in a single step. researchgate.net

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Oxazolin-2-one |

| Polyurethane |

| Dibutyltin dilaurate |

| Urea |

| Biuret |

| Phenyl isothiocyanate |

| Thiourea |

| N,N'-Diphenylcarbodiimide |

| Isocyanurate |

| Toluene diisocyanate |

| Methylene diphenyl diisocyanate |

| Hexamethylene diisocyanate |

| Isophorone diisocyanate |

| Dicyclohexylmethane-4,4'-diisocyanate |

| 1,3,4-Oxadiazine |

| N-Acyldiazene |

| Allenoate |

Applications in Medicinal Chemistry and Pharmaceutical Development

3,4-Difluorophenyl Isocyanate as a Key Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. benthamdirect.com Its primary utility lies in its ability to readily react with nucleophiles, such as amines and alcohols, to form urea (B33335) and carbamate (B1207046) linkages, respectively. researchgate.net This reactivity is harnessed by medicinal chemists to introduce the 3,4-difluorophenyl motif into larger molecules, thereby constructing new active pharmaceutical ingredients (APIs). The compound's role as a building block is fundamental to the creation of innovative therapies, allowing for targeted modifications in molecular structures to design drugs for specific diseases. benthamdirect.com

Synthesis of Substituted Urea Derivatives with Pharmacological Relevance

The reaction of this compound with a primary or secondary amine is a direct and efficient method for the synthesis of unsymmetrical diaryl urea derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide array of biological activities. encyclopedia.pub The urea functional group is a privileged scaffold because the two N-H groups can act as hydrogen bond donors while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.govnih.gov This bonding capability is central to the pharmacological relevance of many urea-based drugs.

The N,N'-diaryl urea scaffold is a prominent feature in a number of modern anticancer drugs, particularly those that function as kinase inhibitors. encyclopedia.pubbohrium.com These compounds target protein kinases, enzymes that regulate cellular processes like proliferation and growth, which are often dysregulated in cancer. nih.gov The urea linkage is critical for binding to the kinase active site. encyclopedia.pub For instance, it can form key hydrogen bonds with conserved amino acid residues in the ATP-binding pocket, stabilizing the drug-enzyme complex and inhibiting its function. nih.gov

Many multi-kinase inhibitors, which are effective in treating various tumor types, are diaryl urea derivatives. bohrium.comnih.gov The synthesis of these molecules often involves the reaction of an appropriate amine with an isocyanate, such as this compound, to form the core urea structure.

The development of new antimalarial agents is critical to combat the rise of drug-resistant strains of the Plasmodium parasite. itmedicalteam.pl Medicinal chemists are exploring various chemical scaffolds to identify novel drug candidates. Diaryl urea derivatives have been investigated for their potential antimalarial properties. nih.gov The synthetic accessibility of ureas, through the straightforward reaction of isocyanates with amines, allows for the rapid generation of diverse compound libraries for screening. The incorporation of fluorinated phenyl rings, such as the one provided by this compound, can improve the pharmacokinetic profile of potential drug candidates. While specific examples of this compound-derived antimalarials are not extensively documented, the urea scaffold itself is a subject of interest in the design of new compounds targeting malaria. itmedicalteam.pl

Unsubstituted diaryl ureas have been shown to possess a range of biological activities, including antiviral and antimicrobial properties. encyclopedia.pub Research into new antimicrobial agents has led to the synthesis and evaluation of novel urea derivatives. In one study, a series of N,N-disubstituted ureas were prepared by reacting various isocyanates with amines. Notably, the compound (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea, synthesized using the closely related 3,4-dichlorophenyl isocyanate, demonstrated good inhibitory activity against Acinetobacter baumannii, a challenging pathogenic bacterium. This highlights the potential of using building blocks like this compound to generate new antimicrobial candidates.

Table 2: Antimicrobial Activity of a Representative Diaryl Urea Derivative

| Compound | Structure | Target Organism | Activity |

|---|

Urea derivatives are recognized as important structural features in many compounds developed for the treatment of neurological and central nervous system (CNS) disorders, including Parkinson's disease and Alzheimer's disease. The urea scaffold is present in drugs targeting the CNS, such as anticonvulsants and antipsychotics. nih.gov For example, Cariprazine, an atypical antipsychotic approved for the treatment of bipolar disorder, contains a terminal urea moiety. The synthesis of urea-containing compounds for CNS applications often utilizes isocyanate precursors. benthamdirect.combenthamscience.com The ability of the urea group to form stable hydrogen bonds makes it a valuable linker and pharmacophoric element in the design of new neurological agents.

The versatility of the urea scaffold makes it a key component in the design of inhibitors for various enzyme classes. The reactivity of this compound allows for its incorporation into molecules designed to selectively target the active sites of specific enzymes.

Kinase Inhibitors: As detailed in the anticancer section (3.2.1), diaryl ureas are a hallmark of Type II kinase inhibitors. encyclopedia.pub These inhibitors bind to an inactive conformation of the kinase, often occupying a hydrophobic pocket adjacent to the ATP binding site. nih.govnih.gov The urea linkage is instrumental in this interaction, typically forming hydrogen bonds with the side chain of a conserved glutamic acid residue and the backbone amide of a conserved aspartic acid in the DFG motif of the kinase. encyclopedia.pubnih.gov This specific binding mode confers potency and, in some cases, selectivity for certain kinases.

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are a family of metalloenzymes that play roles in various physiological processes. Inhibitors of these enzymes have therapeutic applications, including in cancer treatment. While the most common class of CA inhibitors are sulfonamides, the exploration of novel scaffolds is an active area of research. The isatin scaffold, for instance, has been used to design CA inhibitors. The synthetic tractability of this compound allows it to be used to connect different pharmacophoric fragments, enabling the construction of novel molecular architectures for targeting enzymes like carbonic anhydrases.

Design and Synthesis of Drug Candidates Incorporating Fluorinated Isocyanate Moieties

The primary application of this compound in drug design is in the synthesis of diaryl urea derivatives. The isocyanate group (–N=C=O) is highly reactive towards nucleophiles, particularly primary and secondary amines, leading to the formation of a stable urea linkage (–NH–C(=O)–NH–). This reaction is a cornerstone in the synthesis of a class of kinase inhibitors that have shown significant promise in oncology.

The general synthetic approach involves the reaction of this compound with a desired amine-containing scaffold. This reaction is typically carried out in an inert solvent, such as dichloromethane, and may be facilitated by the presence of a non-nucleophilic base like triethylamine. This straightforward and efficient coupling reaction allows for the rapid generation of a diverse library of urea-containing compounds for biological screening.

A prominent example of a drug class where this moiety is relevant is in the development of analogs of Sorafenib, a multikinase inhibitor used in the treatment of various cancers. Sorafenib itself is a diaryl urea derivative. The synthesis of novel analogs often involves reacting different aryl amines with an appropriate aryl isocyanate. By using this compound, medicinal chemists can introduce the difluorophenyl group into the final molecule, which can influence its binding affinity, selectivity, and metabolic profile. The synthesis of such compounds is often a multi-step process where the formation of the urea bond is a key final step.

The design of these drug candidates is often structure-based, where the 3,4-difluorophenyl group is intended to occupy a specific pocket within the target enzyme's active site. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein, thereby enhancing the binding affinity of the inhibitor.

Table 1: Synthesis of Diaryl Urea Derivatives from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary or Secondary Amine | N-(3,4-Difluorophenyl)-N'-substituted urea | Nucleophilic Addition |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Drug Discovery

The introduction of the 3,4-difluorophenyl group can have a profound impact on the biological activity of a drug candidate. Structure-activity relationship (SAR) studies aim to understand how specific structural modifications, such as the position and number of fluorine atoms, affect the compound's potency, selectivity, and pharmacokinetic properties.

Key findings from SAR studies on related fluorinated compounds suggest that:

Enhanced Binding Affinity: The fluorine atoms can act as hydrogen bond acceptors, forming interactions with amino acid residues in the target protein, which can lead to increased potency.

Modulation of Metabolic Stability: Fluorine substitution at metabolically labile positions can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life in the body. For instance, the introduction of fluorine has been shown to prevent metabolism-dependent inhibition of enzymes like CYP3A4. nih.gov

Improved Selectivity: The specific placement of fluorine atoms can favor binding to the intended target over off-target proteins, leading to a better safety profile.

Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

However, it is important to note that the effect of fluorination is not always beneficial and is highly context-dependent. In some cases, the introduction of fluorine can lead to a decrease in activity. For example, a study on classical cannabinoids showed that fluorine substitution had a detrimental effect on CB1 receptor binding. nih.gov

Table 2: Impact of Fluorine Substitution on Pharmacological Properties

| Property | Effect of 3,4-Difluoro Substitution |

| Binding Affinity | Can increase through hydrogen bonding and favorable electrostatic interactions. |

| Metabolic Stability | Can block oxidative metabolism, leading to a longer half-life. nih.gov |

| Selectivity | Can improve by favoring interactions with the target protein over off-targets. |

| Lipophilicity | Generally increases, which can affect cell permeability and distribution. |

Prodrug Strategies and Bioconjugation with this compound

The high reactivity of the isocyanate group in this compound can be harnessed for prodrug design and bioconjugation applications. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. Bioconjugation involves linking a drug molecule to a larger biomolecule, such as a protein or antibody, to improve its delivery and targeting.

Prodrug Strategies:

For drug candidates containing a primary or secondary amine that may have poor pharmacokinetic properties, derivatization with this compound to form a urea can be considered a prodrug approach. However, the stability of the urea linkage generally makes it non-ideal for traditional prodrug strategies where facile cleavage back to the parent amine is required. More sophisticated prodrug approaches might involve designing the urea in such a way that it is susceptible to enzymatic or chemical cleavage under specific physiological conditions. Azo compounds, for example, have been investigated as site-specific prodrugs that are cleaved by azo-reductase enzymes. nih.gov

Bioconjugation:

The isocyanate group can react with nucleophilic residues on the surface of proteins, such as the ε-amino group of lysine, to form stable covalent bonds. rsc.org This makes this compound a potential tool for bioconjugation. For example, it could be used as a linker to attach a small molecule drug to a targeting antibody in an antibody-drug conjugate (ADC).

However, the high reactivity of isocyanates also presents challenges. They can react promiscuously with various nucleophiles on a protein and are sensitive to hydrolysis in aqueous environments. rsc.org This lack of specificity can lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios, which is undesirable for a therapeutic product. Therefore, for successful bioconjugation, the reaction conditions would need to be carefully controlled to favor site-specific modification. The use of more stable isocyanate precursors or linkers that are activated under specific conditions is an area of ongoing research.

Table 3: Potential Applications of this compound in Drug Delivery

| Application | Strategy | Key Considerations |

| Prodrug Design | Formation of a urea linkage with an amine-containing drug. | The stability of the urea bond makes it challenging for reversible prodrugs. |

| Bioconjugation | Covalent attachment to biomolecules via reaction with nucleophilic residues. rsc.org | High reactivity can lead to non-specific conjugation and hydrolysis. rsc.org |

Applications in Agrochemical and Materials Science Research

Role in the Development of Agrochemicals

The incorporation of fluorine into the molecular structure of agrochemicals is a well-established strategy for enhancing their biological efficacy. The fluorine atoms in 3,4-Difluorophenyl isocyanate can significantly alter the physicochemical properties of the final product, such as lipophilicity, metabolic stability, and binding affinity to target sites. This often leads to increased potency and durability of the active ingredient.

Phenylurea herbicides are a significant class of compounds used for weed control. The synthesis of these herbicides, including prominent examples like Diuron and Linuron, traditionally involves the reaction of a substituted phenyl isocyanate with an amine. tandfonline.com While Diuron and Linuron are synthesized from dichlorophenyl isocyanate, this compound is a key precursor for the development of analogous fluorinated phenylurea herbicides. google.com

The fundamental reaction involves the addition of a compound containing an N-H bond, such as dimethylamine, across the isocyanate's C=N double bond to form a urea (B33335) linkage. By using this compound, researchers can create novel herbicide candidates where the chlorine atoms of existing compounds are replaced by fluorine, potentially altering the herbicidal activity, selectivity, and environmental persistence.

Table 1: Comparison of Phenylurea Herbicide Structures

| Herbicide Name | Precursor Isocyanate | Amine Reactant | Resulting Structure |

| Diuron | 3,4-Dichlorophenyl isocyanate | Dimethylamine | N'-(3,4-dichlorophenyl)-N,N-dimethylurea |

| Linuron | 3,4-Dichlorophenyl isocyanate | N,O-Dimethylhydroxylamine | N'-(3,4-dichlorophenyl)-N-methoxy-N-methylurea |

| Isoproturon | 4-Isopropylphenyl isocyanate | Dimethylamine | N'-(4-isopropylphenyl)-N,N-dimethylurea |

| Fluorinated Analog | This compound | Dimethylamine | N'-(3,4-difluorophenyl)-N,N-dimethylurea |

The 3,4-difluorophenyl moiety is a valuable component in the design of modern insecticides and fungicides. The isocyanate group provides a direct route to synthesize molecules containing urea, carbamate (B1207046), or amide linkages, which are common in physiologically active compounds. For example, the insecticide class of benzoylureas, which includes Diflubenzuron, is formed from a substituted phenyl isocyanate precursor. nbinno.com Research utilizes this compound to build similar structures, such as N-aryl carboxamides, which are investigated for potential pesticidal activity. sigmaaldrich.com

In fungicide development, the focus is often on creating compounds that inhibit specific fungal metabolic pathways, such as the succinate dehydrogenase (SDH) enzyme. nih.gov The structural framework of many SDH inhibitors includes an amide bond, for which this compound can serve as a reactive precursor, linking the fluorinated ring to a desired heterocyclic or acidic moiety. The presence of the difluorophenyl group is explored for its potential to enhance the binding of the molecule to the enzyme's active site.

The introduction of fluorine atoms via precursors like this compound is a key strategy for optimizing the performance of agrochemical active ingredients. The unique properties of fluorine directly influence the stability and potency of the resulting agricultural product.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes molecules containing C-F bonds more resistant to metabolic degradation by enzymes in the target pest, the crop plant, or the environment. This enhanced stability can lead to a longer duration of action.

Increased Potency: Fluorine's high electronegativity can alter the electronic distribution of a molecule. This can lead to more favorable interactions with the target enzyme or receptor, increasing the intrinsic activity or binding affinity of the compound. This allows for lower application rates, as less of the chemical is needed to achieve the desired effect.

Lipophilicity and Bioavailability: The substitution of hydrogen with fluorine can increase the lipophilicity (oil-solubility) of a molecule. This property can enhance its ability to penetrate the waxy outer layers of plants or the exoskeleton of insects, thereby improving its uptake and bioavailability at the target site.

Table 2: Research Findings on Fluorine's Effect on Agrochemical Properties

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Resistance | Increased | The high bond energy of the C-F bond makes it less susceptible to enzymatic cleavage compared to C-H bonds. |

| Binding Affinity | Often Increased | Fluorine's electronegativity can modify the molecule's electronic profile, leading to stronger, more specific interactions with target proteins. |

| Lipophilicity | Increased | Fluorine substitution can enhance the molecule's ability to partition into lipid environments, aiding transport across biological membranes. |

| Bioavailability | Generally Improved | A combination of increased lipophilicity and metabolic stability often leads to a higher concentration of the active compound reaching the target site. |

Application in Polymer Chemistry and Advanced Materials

In materials science, this compound is used as a modifying agent to impart specific, high-performance characteristics to polymers. Because it has only one reactive isocyanate group (monofunctional), it does not act as a primary chain-builder in polymerization. Instead, it is used to functionalize polymer backbones or to cap the ends of polymer chains. This strategically places the difluorophenyl group at the polymer's surface or termini, where it can profoundly influence the material's properties.

The synthesis of specialty polymers often involves surface modification to achieve properties not present in the bulk material. nih.gov By grafting this compound onto a polymer, researchers can create a surface rich in fluorine. This technique is used to develop materials with exceptionally low surface energy.

Low-surface-energy polymers exhibit hydrophobicity (water-repellence) and oleophobicity (oil-repellence). This modification is critical for applications requiring anti-fouling or self-cleaning surfaces. The reactive isocyanate group can be made to bond with hydroxyl or amine groups present on a base polymer, creating a durable, chemically bonded fluorinated surface layer.

Fluorinated polyurethanes (FPUs) are a class of high-performance materials used for advanced coatings. invex.denih.gov These coatings are prized for their outstanding durability, chemical inertness, and resistance to weathering. invex.deresearchgate.net While the backbone of polyurethane is formed from di- or poly-functional isocyanates, monofunctional isocyanates like this compound are used as reactive additives to modify the final properties. nih.gov

When incorporated into a polyurethane formulation, the 3,4-difluorophenyl groups tend to migrate to the air-coating interface during the curing process. This migration creates a surface layer with a high concentration of fluorine, resulting in a coating that is highly repellent to water and oils, easy to clean, and resistant to corrosion and UV degradation. researchgate.net This makes such modified polyurethanes ideal for protecting surfaces in harsh industrial, marine, or aerospace environments. invex.de

Table 3: Properties Imparted to Polyurethane Coatings by Fluorine Modification

| Property | Enhancement from Fluorination | Application Benefit |

| Surface Energy | Significantly Lowered | Creates hydrophobic and oleophobic surfaces; easy-to-clean and anti-graffiti properties. researchgate.net |

| Chemical Resistance | Increased | Coating is less reactive and can withstand exposure to industrial chemicals and solvents. invex.de |

| Weather Resistance | Excellent | Resists degradation from UV radiation and environmental exposure, leading to longer service life. invex.de |

| Corrosion Protection | Enhanced | Forms a tight molecular barrier that prevents water and oxygen from reaching the metal substrate. invex.de |

Engineering Materials with Enhanced Durability, Thermal Stability, and Chemical Resistance

The incorporation of this compound as a monomer or modifying agent in polymer synthesis is a key strategy for developing engineering materials with superior performance characteristics. The presence of the difluorophenyl group imparts unique properties to the resulting polymers, such as polyurethanes, polyureas, and other copolymers. These enhancements are critical for applications in demanding environments where materials are exposed to high temperatures, corrosive chemicals, and mechanical stress.

Research into specialty polymers has demonstrated that the inclusion of fluorinated isocyanates like this compound can lead to materials with a higher glass transition temperature (Tg), indicating better dimensional stability at elevated temperatures. researchgate.net The rigid aromatic structure of the difluorophenyl group also contributes to the mechanical strength and durability of the polymer, resulting in materials that are more resistant to wear, abrasion, and fatigue.

Adhesives and Sealants

In the field of adhesives and sealants, this compound is utilized to formulate high-performance products with exceptional bonding strength and environmental resistance. chemimpex.combasf.com Isocyanate-based adhesives, particularly polyurethanes, are known for their versatility and ability to adhere to a wide variety of substrates, including metals, plastics, composites, and wood. mdpi.comspecialchem.com The unique chemical structure of this compound enhances these properties, leading to adhesives and sealants with superior durability.

The fluorine atoms in the isocyanate molecule contribute to the formulation of adhesives with low surface energy, which can improve wetting and adhesion to low-energy surfaces. Furthermore, the resulting adhesive bonds exhibit enhanced resistance to moisture, chemicals, and weathering, making them ideal for outdoor and harsh environment applications. scribd.com These properties are particularly valuable in the construction, automotive, and electronics industries, where reliable and long-lasting adhesion is critical.

The reactivity of the isocyanate group allows for the formulation of both one-component and two-component adhesive and sealant systems. This versatility enables the development of products with a range of curing times and application properties to meet specific manufacturing needs. The incorporation of this compound can also improve the thermal stability of the adhesive, allowing it to maintain its bond strength at higher temperatures.

Surface Modification and Functionalization using this compound

Cellulose Nanomaterials

The surface modification of cellulose nanomaterials, such as cellulose nanocrystals (CNCs) and cellulose nanofibrils (CNFs), with this compound is an area of active research aimed at enhancing their properties for advanced material applications. nih.govdntb.gov.uaresearcher.liferesearchgate.net Cellulose nanomaterials are derived from renewable resources and possess remarkable mechanical properties, but their inherent hydrophilicity can limit their compatibility with non-polar polymer matrices and their performance in humid environments.

The isocyanate group of this compound readily reacts with the abundant hydroxyl groups on the surface of cellulose nanomaterials, forming stable urethane linkages. researchgate.net This surface functionalization effectively introduces the hydrophobic difluorophenyl groups onto the cellulose surface, thereby increasing its hydrophobicity and improving its dispersion in a wide range of polymer matrices, such as polypropylene, polyethylene, and polyesters.

The ability to tailor the surface properties of cellulose nanomaterials using this compound opens up new possibilities for their use in a variety of applications, including:

Reinforcing agents in high-performance composites for automotive and aerospace components.

Barrier films in packaging with improved moisture resistance.

Functional fillers in adhesives, coatings, and biomedical devices.

Table of Compounds Mentioned

Analytical Methodologies and Characterization Techniques for 3,4 Difluorophenyl Isocyanate and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 3,4-Difluorophenyl isocyanate.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of this compound. The presence of hydrogen, carbon, and fluorine nuclei allows for a comprehensive analysis using various NMR experiments.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons on the aromatic ring. These protons would appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to spin-spin coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The specific chemical shifts and coupling constants are sensitive to the electronic environment created by the fluorine and isocyanate substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on all seven carbon atoms in the molecule. The isocyanate carbon (-N=C=O) typically appears in the δ 120-140 ppm region. The six aromatic carbons will produce distinct signals, with the two carbons directly bonded to fluorine atoms exhibiting large one-bond C-F coupling constants. The other aromatic carbons will show smaller, multi-bond C-F couplings. The chemical shifts are influenced by the electronegativity of the fluorine and isocyanate groups.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally useful tool for characterization. It offers high sensitivity and a wide range of chemical shifts, making it easier to distinguish between non-equivalent fluorine atoms. nih.govscholaris.ca For this compound, two distinct signals are expected, one for the fluorine at position 3 and one for the fluorine at position 4. These signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with neighboring aromatic protons (H-F coupling). The chemical shifts for fluorine atoms on an aromatic ring typically fall between -110 and -180 ppm. sepscience.com For the related 2,6-difluorophenyl isocyanate, a singlet has been reported at -116.53 ppm. rsc.org

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H (Aromatic) | ~7.0 - 8.0 | Complex multiplets due to H-H and H-F coupling |

| ¹³C (-N=C=O) | ~120 - 140 | Singlet or triplet depending on coupling to ¹⁴N |

| ¹³C (Aromatic C-F) | Variable | Large one-bond ¹JCF coupling |

| ¹³C (Aromatic C-H/C-N) | ~110 - 150 | Smaller multi-bond C-F and C-H couplings |

| ¹⁹F | ~ -110 to -180 | Two distinct signals, likely doublets of doublets, due to F-F and H-F coupling |

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The most prominent and characteristic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. researchgate.net This peak is typically observed in the range of 2240–2280 cm⁻¹. acs.orgiosrjournals.org Its high intensity and unique position in a relatively clear spectral region make it an excellent diagnostic tool for confirming the presence of the isocyanate functionality and for monitoring reactions involving this group. nih.govthermofisher.com Other bands corresponding to C-F stretching and aromatic C=C stretching will also be present.

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of the molecule. The symmetric stretch of the isocyanate group is Raman active and can be observed. researchgate.net The technique is complementary to IR spectroscopy and can be useful for analyzing samples in aqueous media. Data from FT-Raman spectroscopy has been recorded for this compound. nih.gov

| Technique | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Infrared (IR) | -N=C=O Asymmetric Stretch | 2240 - 2280 | Strong, Sharp |

| Raman | -N=C=O Symmetric Stretch | Variable | Variable |

| IR / Raman | Aromatic C=C Stretch | ~1400 - 1600 | Medium to Strong |

| IR / Raman | C-F Stretch | ~1100 - 1300 | Strong |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to deduce its structure by analyzing fragmentation patterns. The compound has a monoisotopic mass of 155.01827004 Da. nih.gov In electron ionization (EI) MS, the molecular ion peak (M•+) would be observed at m/z 155. Common fragmentation pathways for aromatic isocyanates include the loss of the NCO group (M - 42) or cleavage of the aromatic ring. libretexts.orgchemguide.co.uk The study of fragmentation patterns can help confirm the structure of the parent compound and identify related impurities or derivatives. nih.govlibretexts.orgyoutube.com

Chromatographic Techniques

Chromatographic methods are employed to separate this compound from complex mixtures, allowing for its identification and quantification.

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, due to the high reactivity of the isocyanate group, direct analysis of this compound can be challenging. Therefore, indirect methods are commonly employed. researchgate.netnih.gov

These methods typically involve a derivatization step where the isocyanate is reacted with an agent such as di-n-butylamine (DBA) to form a stable urea (B33335) derivative. researchgate.net Alternatively, the isocyanate can be hydrolyzed to its corresponding diamine (3,4-Difluoroaniline), which is then derivatized and analyzed. mdpi.com This approach allows for the quantification of the total isocyanate content. mdpi.com The resulting stable derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both identification based on the mass spectrum and quantification based on peak area.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Di-n-butylamine (DBA) or hydrolysis to diamine followed by derivatization (e.g., with ethyl chloroformate) mdpi.comdiva-portal.org |

| Column | Capillary columns (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Detection | Mass Spectrometry (Electron Ionization - EI) |

LC-MS is a highly sensitive and selective method for the analysis of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. It is a preferred method for analyzing isocyanates and their derivatives. diva-portal.org Similar to GC-MS, analysis often involves derivatization to enhance stability and improve chromatographic properties. researchgate.net Reagents like di-n-butylamine (DBA) are frequently used to convert the isocyanate into a stable urea derivative prior to analysis. diva-portal.org

The separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) with columns such as C18. nih.gov Detection by tandem mass spectrometry (MS/MS) offers excellent selectivity and sensitivity, allowing for trace-level quantification in complex matrices. researchgate.netmdpi.com This technique is particularly valuable for studying the formation of derivatives in various samples.

X-ray Crystallography for Structural Elucidation

A notable example is the crystal structure of N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, a derivative synthesized from this compound. The study of this compound reveals key structural features that can be extrapolated to understand the behavior of the parent isocyanate in forming adducts and polymers.

Detailed Research Findings:

In the crystal structure of N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea, the molecule adopts a specific conformation in the solid state. The 3,4-difluorophenyl group and the 2,5-dimethoxyphenyl group are essentially planar. A significant feature is the dihedral angle between the two benzene rings, which is reported to be 64.5(1)°. This twist is a result of steric hindrance and the electronic effects of the substituents.

The crystal packing is stabilized by intermolecular hydrogen bonds. Specifically, N—H···O hydrogen bonds are formed, linking the molecules into a supramolecular chain. This hydrogen bonding motif is a common and critical interaction in urea derivatives, dictating their assembly in the solid state. One of the fluorine atoms in the 3,4-difluorophenyl group was found to be disordered over two positions. nih.gov

The crystallographic data for N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea is summarized in the interactive table below.

Interactive Data Table: Crystallographic Data for N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄F₂N₂O₃ |

| Molecular Weight | 308.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.209(2) |

| b (Å) | 12.0887(18) |

| c (Å) | 9.0740(12) |

| β (°) | 104.990(4) |

| Volume (ų) | 1399.6(4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 174 |

Data sourced from crystallographic studies of N-(3,4-Difluorophenyl)-N′-(2,5-dimethoxyphenyl)urea. nih.gov

Advanced Analytical Techniques for Trace Analysis and Environmental Monitoring

The detection of trace levels of isocyanates, including this compound, in environmental and occupational settings is crucial due to their reactivity and potential health implications. Advanced analytical techniques are required to achieve the necessary sensitivity and selectivity for accurate quantification.

Given the presence of fluorine atoms, methods developed for the analysis of fluorinated organic compounds are particularly relevant. Furthermore, techniques established for other aromatic isocyanates can be adapted for the monitoring of this compound.

Detailed Research Findings:

For the trace analysis of airborne aromatic isocyanates, high-performance liquid chromatography (HPLC) is a widely used and effective method. nih.gov To enhance detection, isocyanates are often derivatized prior to analysis. This involves reacting the isocyanate group with a reagent to form a stable, UV-active, or fluorescent derivative. The derivatives can then be detected with high sensitivity using UV or fluorescence detectors. For even greater sensitivity, electrochemical detection can be employed, which has been shown to be an order of magnitude more sensitive for certain isocyanate derivatives. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique for the highly sensitive and selective identification and quantification of isocyanates and their amine derivatives. nih.gov This method allows for the analysis of complex matrices with minimal sample cleanup.

For environmental monitoring of fluorinated compounds, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard. anr.fr The unique isotopic signature of fluorine does not provide an advantage in mass spectrometry, but the presence of the phenyl ring allows for sensitive detection. The development of fluorine-specific detection methods, such as those based on inductively coupled plasma mass spectrometry (ICP-MS) operating in negative ion mode, could offer a novel approach for the comprehensive monitoring of fluorinated compounds, including this compound, in various environmental compartments. perkinelmer.com

The table below summarizes some of the advanced analytical techniques applicable to the trace analysis and environmental monitoring of this compound.

Interactive Data Table: Advanced Analytical Techniques for this compound

| Technique | Principle | Application | Key Advantages |

| HPLC with UV/Fluorescence/Electrochemical Detection | Chromatographic separation of derivatized isocyanates followed by sensitive detection. nih.gov | Trace analysis of airborne aromatic isocyanates. | High sensitivity and selectivity, well-established methodology. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of analytes by liquid chromatography and identification/quantification by mass spectrometry. nih.gov | Quantification of isocyanates and their amine derivatives in various products and environmental samples. | High sensitivity, high selectivity, suitable for complex matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography and identification by mass spectrometry. | Analysis of volatile and semi-volatile organic compounds in environmental samples. | Excellent separation efficiency for volatile compounds. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Negative Ion Mode | Elemental analysis based on the detection of negative ions, potentially applicable to fluorine. perkinelmer.com | Emerging technique for the detection of fluorinated compounds in environmental and biological samples. | Potential for compound-independent fluorine quantification. |

| Fluorine NMR (¹⁹F NMR) | Nuclear magnetic resonance spectroscopy focused on the ¹⁹F nucleus. anr.fr | Identification and quantification of fluorinated pollutants in water and other matrices. | High specificity for fluorine-containing compounds. |

Computational Chemistry and Theoretical Studies on 3,4 Difluorophenyl Isocyanate

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various properties of 3,4-Difluorophenyl isocyanate.

Molecular orbital theory, often studied using DFT, provides a deeper understanding of the chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting how the molecule will interact with other species. For aromatic isocyanates, the HOMO is typically localized on the phenyl ring, while the LUMO is often centered on the isocyanate group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. In this compound, the fluorine substituents are expected to lower the HOMO and LUMO energy levels, potentially influencing its reaction kinetics compared to unsubstituted phenyl isocyanate.

Table 1: Predicted Molecular Orbital Characteristics of this compound

| Molecular Orbital | Predicted Location of Highest Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO | Phenyl ring and lone pairs of oxygen and nitrogen | Site for electrophilic attack |

| LUMO | Isocyanate group (specifically the carbon atom) | Site for nucleophilic attack |

| HOMO-LUMO Gap | Influenced by fluorine substitution | Determines chemical reactivity and kinetic stability |

This table is generated based on general principles of computational chemistry applied to aromatic isocyanates.

DFT calculations are frequently used to elucidate the mechanisms of reactions involving isocyanates, such as the formation of urethanes from the reaction with alcohols. mdpi.com These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. For the reaction of this compound with an alcohol, a proposed mechanism would involve the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate group. DFT can be used to calculate the activation energies for different possible pathways, helping to determine the most likely reaction mechanism. researchgate.net For instance, computational studies on similar systems have explored both concerted and stepwise mechanisms for urethane formation. researchgate.net

The stability and preferred conformation of this compound can be determined through computational analysis. The molecule's geometry can be optimized to find the lowest energy structure. For phenyl isocyanate and its derivatives, a key conformational feature is the rotational barrier around the C-N bond connecting the phenyl ring and the isocyanate group. While some studies on phenyl isocyanate suggest a preference for a planar conformation, others indicate a non-planar arrangement might be more stable. researchgate.net The presence of the two fluorine atoms in the 3 and 4 positions of the phenyl ring would influence the electronic distribution and steric interactions, which in turn would affect the rotational barrier and the most stable conformation.

Molecular Dynamics Simulations